molecular formula C13H22O3Si2 B1619119 Trimethylsilyl p-(trimethylsilyloxy)benzoate CAS No. 2078-13-9

Trimethylsilyl p-(trimethylsilyloxy)benzoate

Cat. No.: B1619119
CAS No.: 2078-13-9
M. Wt: 282.48 g/mol
InChI Key: XVCXIVAVMFNKDH-UHFFFAOYSA-N
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Description

Trimethylsilyl p-(trimethylsilyloxy)benzoate is an organosilicon compound with the molecular formula C13H22O3Si2. It is characterized by the presence of trimethylsilyl groups attached to both the benzoate and the hydroxyl groups. This compound is known for its chemical inertness and large molecular volume, making it useful in various applications, particularly in organic synthesis and analytical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylsilyl p-(trimethylsilyloxy)benzoate can be synthesized through the reaction of p-hydroxybenzoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the trimethylsilyl chloride acting as a silylating agent to protect the hydroxyl group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale silylation reactions using automated reactors. The process ensures high purity and yield by controlling reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl p-(trimethylsilyloxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trimethylsilyl p-(trimethylsilyloxy)benzoate has several applications in scientific research:

    Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.

    Biology: Employed in the derivatization of biological samples for gas chromatography-mass spectrometry (GC-MS) analysis.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates.

    Industry: Applied in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of trimethylsilyl p-(trimethylsilyloxy)benzoate primarily involves the protection of hydroxyl groups through silylation. The trimethylsilyl groups provide steric hindrance, preventing unwanted reactions at the hydroxyl site. This protection is crucial in multi-step organic syntheses where selective reactions are required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethylsilyl p-(trimethylsilyloxy)benzoate is unique due to its dual trimethylsilyl groups, which provide enhanced protection and stability compared to other silylating agents. This makes it particularly valuable in complex organic syntheses where multiple functional groups need to be protected .

Properties

IUPAC Name

trimethylsilyl 4-trimethylsilyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O3Si2/c1-17(2,3)15-12-9-7-11(8-10-12)13(14)16-18(4,5)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCXIVAVMFNKDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=CC=C(C=C1)C(=O)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334149
Record name Trimethylsilyl 4-[(trimethylsilyl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2078-13-9
Record name Trimethylsilyl 4-[(trimethylsilyl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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